1-(2,6-Dimethylmorpholino)-3-methylbut-2-en-1-one
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Overview
Description
1-(2,6-Dimethylmorpholino)-3-methylbut-2-en-1-one is a chemical compound characterized by its unique structure, which includes a morpholine ring substituted with two methyl groups at positions 2 and 6, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylmorpholino)-3-methylbut-2-en-1-one typically involves the reaction of 2,6-dimethylmorpholine with a suitable butenone precursor under controlled conditions. One common method includes the use of a base-catalyzed reaction where 2,6-dimethylmorpholine is reacted with 3-methylbut-2-en-1-one in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylmorpholino)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles like halides or amines replace the methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-(2,6-Dimethylmorpholino)-3-methylbut-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylmorpholino)-3-methylbut-2-en-1-one involves its interaction with molecular targets through its functional groups. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the butenone moiety can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
2,6-Dimethylmorpholine: Shares the morpholine ring structure but lacks the butenone moiety.
3-Methylbut-2-en-1-one: Contains the butenone moiety but lacks the morpholine ring.
1-Methylpiperazine: Similar in structure but with a piperazine ring instead of morpholine.
Uniqueness: 1-(2,6-Dimethylmorpholino)-3-methylbut-2-en-1-one is unique due to the combination of the morpholine ring and butenone moiety, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H19NO2 |
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Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C11H19NO2/c1-8(2)5-11(13)12-6-9(3)14-10(4)7-12/h5,9-10H,6-7H2,1-4H3 |
InChI Key |
PTKJRZHCAOKZSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C=C(C)C |
Origin of Product |
United States |
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